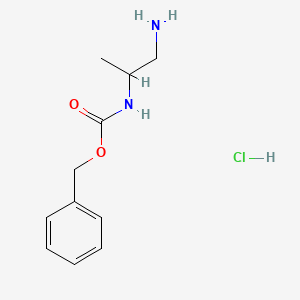

2-N-Cbz-Propane-1,2-diamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl N-(1-aminopropan-2-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQGLCRZNBCNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634649 | |

| Record name | Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-49-9 | |

| Record name | Carbamic acid, N-(2-amino-1-methylethyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179361-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-N-Cbz-Propane-1,2-diamine hydrochloride molecular structure

An In-depth Technical Guide: The Molecular Architecture and Synthetic Utility of 2-N-Cbz-Propane-1,2-diamine Hydrochloride

Executive Summary

This compound is a chiral, mono-protected diamine that serves as a pivotal intermediate in advanced organic synthesis and medicinal chemistry. Its structure, featuring a strategically placed carbobenzyloxy (Cbz) protecting group on the secondary amine and a free primary aminium salt, allows for precise, regioselective functionalization. This guide provides an in-depth analysis of its molecular structure, stereochemical importance, synthesis, and spectroscopic characterization. We will explore the causality behind its synthetic applications, detailing validated protocols for its use as a chiral building block and its role in constructing complex molecules for drug discovery and development.

The Strategic Imperative of Mono-Protected Chiral Diamines

In the landscape of asymmetric synthesis and drug development, chiral vicinal diamines are a cornerstone scaffold.[1] Their ability to act as bidentate ligands in metal-catalyzed reactions or as key structural motifs in bioactive molecules makes them highly valuable. However, the presence of two nucleophilic amine groups presents a significant challenge: achieving selective functionalization at one site without undesired reactions at the other.

This challenge is overcome through the strategic application of amine-protecting groups. The carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas, represents a classic and robust solution.[2] By converting the highly reactive amine into a less nucleophilic carbamate, it effectively "masks" one reactive site.[2] The Cbz group is prized for its exceptional stability across a wide range of reaction conditions, yet it can be removed cleanly under specific, mild conditions, most notably catalytic hydrogenolysis.[2][3] This predictable stability and selective removal are the foundation of its utility. In 2-N-Cbz-Propane-1,2-diamine, this protection strategy is applied to a chiral backbone, creating a powerful and versatile tool for introducing stereochemistry into target molecules.

Molecular Structure and Physicochemical Profile

Core Structural Analysis

The molecule's utility is derived directly from its distinct structural features:

-

Propane-1,2-diamine Backbone: A three-carbon chain with amino groups at positions 1 and 2. This vicinal arrangement is common in chiral ligands and pharmacophores.

-

Chiral Center: The carbon at position 2 (C2) is a stereocenter, meaning the molecule exists as two non-superimposable mirror images: (S)- and (R)-enantiomers.[1] The specific stereoisomer used is critical for controlling the three-dimensional outcome of a reaction in asymmetric synthesis.[1]

-

Cbz Protecting Group: A benzyloxycarbonyl group is attached to the nitrogen at C2. This deactivates the secondary amine, allowing for selective chemistry to be performed on the primary amine at C1.[1] The carbamate functionality itself is a key structural motif in many approved drugs, often used as a stable surrogate for a peptide bond.[4][5][6]

-

Hydrochloride Salt: The molecule is supplied as a hydrochloride salt. The HCl protonates the free primary amine at C1, forming an aminium chloride. This salt form enhances the compound's stability and often improves its solubility in polar solvents, making it easier to handle and use in aqueous or semi-aqueous reaction media.[7]

Caption: Chemical structures of the (S) and (R) enantiomers.

Physicochemical Data

The fundamental properties of the molecule are summarized below. This data is essential for experimental design, including calculating molar equivalents and selecting appropriate solvents.

| Property | Value | Source |

| IUPAC Name | benzyl N-(1-aminopropan-2-yl)carbamate;hydrochloride | [7] (modified) |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1] |

| Molecular Weight | 244.72 g/mol | [1] |

| Appearance | Typically a solid | [1] |

| Chirality | Exists as (S) and (R) enantiomers | [1] |

Validated Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that hinges on the selective protection of the diamine starting material. The choice to protect the secondary amine over the primary is often governed by steric and electronic factors, which can be controlled by the reaction conditions.

Synthetic Workflow Diagram

The overall process involves selective protection of the chosen enantiomer of propane-1,2-diamine, followed by salt formation to yield the final, stable product.

References

- 1. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]

Synthesis of 2-N-Cbz-Propane-1,2-diamine hydrochloride

An In-depth Technical Guide to the Synthesis of 2-N-Cbz-Propane-1,2-diamine Hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed and field-proven methodology. The guide emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a valuable chiral building block in modern organic synthesis. As a mono-protected diamine, it enables selective functionalization at the free primary amine, making it a crucial intermediate in the construction of complex molecules, including pharmaceutical agents and ligands for asymmetric catalysis.[1][2] The core of this synthesis lies in the selective protection of the less sterically hindered primary amine of 1,2-diaminopropane over the secondary amine.

The benzyloxycarbonyl (Cbz or Z) group is the protecting group of choice for this transformation. Introduced by Leonidas Zervas, the Cbz group offers significant advantages: it is stable under a wide range of reaction conditions, including basic and mildly acidic environments, and can be cleanly removed via hydrogenolysis, a process orthogonal to many other protecting group strategies.[3] This selective protection is pivotal for achieving high yields and purity in multi-step synthetic sequences.[2]

The synthetic approach involves two primary stages:

-

Selective N-protection: Reaction of 1,2-diaminopropane with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the free base, 2-N-Cbz-propane-1,2-diamine.

-

Salt Formation: Conversion of the purified free base into its hydrochloride salt to improve stability, crystallinity, and ease of handling for long-term storage and subsequent reactions.

The Core Synthesis: Mechanism and Rationale

The fundamental reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[3][4]

Mechanism of Cbz Protection: The reaction proceeds as follows:

-

The primary amine of 1,2-diaminopropane, being more accessible and generally more nucleophilic than the secondary amine, attacks the carbonyl carbon of Cbz-Cl.

-

A tetrahedral intermediate is formed.

-

The intermediate collapses, expelling a chloride ion as the leaving group.

-

The reaction liberates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine (rendering it non-nucleophilic) and to drive the reaction to completion.[3]

Controlling the stoichiometry and reaction conditions (e.g., low temperature, slow addition of the electrophile) is critical to favor mono-protection and minimize the formation of the di-protected byproduct. Standard conditions often employ a base like sodium bicarbonate in a biphasic solvent system or an organic base in an aprotic solvent.[5]

Caption: Nucleophilic attack of the primary amine on benzyl chloroformate.

Detailed Experimental Protocol

Safety First: This procedure involves highly hazardous materials. All operations must be conducted inside a certified chemical fume hood. Adherence to strict personal protective equipment (PPE) protocols is mandatory.

Reagents and Equipment

| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Molar Equiv. | Notes |

| 1,2-Diaminopropane | 74.12 | 7.41 g (8.5 mL) | 1.0 | Colorless liquid, corrosive.[6] |

| Benzyl Chloroformate (Cbz-Cl) | 170.60 | 17.06 g (14.2 mL) | 1.0 | Highly toxic, corrosive, lachrymator.[7][8] |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 12.6 g | 1.5 | Base to neutralize HCl. |

| Tetrahydrofuran (THF) | - | 150 mL | - | Solvent. |

| Deionized Water | - | 75 mL | - | Solvent. |

| Ethyl Acetate (EtOAc) | - | 300 mL | - | Extraction solvent. |

| Saturated NaCl (Brine) | - | 100 mL | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying agent. |

| 4M HCl in Dioxane | - | ~25 mL | ~1.0 | For salt formation. |

Part A: Synthesis of 2-N-Cbz-Propane-1,2-diamine (Free Base)

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-diaminopropane (7.41 g) and sodium bicarbonate (12.6 g) in a mixture of THF (150 mL) and deionized water (75 mL).

-

Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Add benzyl chloroformate (17.06 g) dropwise via an addition funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Slow addition is crucial to maximize mono-protection.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 18-24 hours.[3]

-

Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Add ethyl acetate (150 mL) and shake well. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated brine (100 mL) to remove residual water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.

-

Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-N-Cbz-propane-1,2-diamine as a viscous oil.

Part B: Formation and Purification of the Hydrochloride Salt

-

Dissolution: Dissolve the crude oil from Part A in ethyl acetate (100 mL). A small amount of insoluble di-protected byproduct may be present and can be removed by filtration at this stage.

-

Precipitation: While stirring the solution, slowly add 4M HCl in dioxane (~25 mL) dropwise. A white precipitate of the hydrochloride salt will form immediately.

-

Crystallization: Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for 1 hour to ensure complete precipitation.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethyl acetate (2 x 30 mL) to remove any remaining impurities.

-

Drying: Dry the product under high vacuum at 40-50 °C for several hours to remove residual solvents. The final product, this compound, should be a fine white powder.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a hot mixture of ethanol and acetone.[9]

Visualization of the Synthetic Workflow

Caption: Experimental workflow from starting materials to the final hydrochloride salt.

Critical Safety and Handling Protocols

This synthesis must not be attempted without a thorough understanding of the hazards involved.

-

Benzyl Chloroformate (Cbz-Cl): This reagent is highly toxic, a lachrymator, corrosive, and a suspected carcinogen.[7][8] It is fatal if inhaled and causes severe skin and eye burns.[7][10] It is also moisture-sensitive and should be handled under an inert atmosphere if possible.[8][11]

-

Handling: Always handle Cbz-Cl in a high-performance chemical fume hood. Wear nitrile or neoprene gloves, splash-proof goggles, a face shield, and a chemical-resistant lab coat.[8]

-

Emergency: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12] In case of inhalation, move to fresh air immediately and seek medical aid.[12]

-

-

1,2-Diaminopropane: This reagent is a flammable and corrosive liquid with an ammonia-like odor.[6][13] It can cause severe skin and tissue irritation.[6][14]

-

General Precautions:

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the Cbz group and the propane backbone.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound (M+H⁺ for the free base).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine and the characteristic carbamate carbonyl (C=O) stretch (~1690-1710 cm⁻¹).

-

Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for N-carbobenzoxy-1,3-diaminopropane hydrochloride (a related compound) is 185-189 °C, providing a useful reference.[17]

References

- 1. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]

- 6. 1,2-PROPYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. 1,2-Diaminopropane | 78-90-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. N-CARBOBENZOXY-1,3-DIAMINOPROPANE HYDROCHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 2-N-Cbz-Propane-1,2-diamine Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: The Strategic Role of Mono-Protected Diamines

In the landscape of modern organic synthesis and pharmaceutical development, the ability to selectively functionalize a molecule is paramount. Symmetrical molecules containing two identical reactive groups, such as simple diamines, often pose a significant challenge, requiring complex protection-deprotection strategies to achieve desired transformations. 2-N-Cbz-Propane-1,2-diamine hydrochloride emerges as a valuable and strategic chiral building block that elegantly circumvents this issue. By masking one of the two amine functionalities with a carbobenzyloxy (Cbz) group, this compound offers a free primary amine for regioselective modification, while the secondary amine remains protected. The hydrochloride salt form enhances its stability and simplifies handling, making it a reliable intermediate for researchers.

This guide provides an in-depth examination of the physicochemical properties, core reactivity, synthetic protocols, and critical applications of this compound, offering field-proven insights for its effective utilization in complex synthetic campaigns.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemistry. This section consolidates the key identifiers and physical data for this compound.

Nomenclature and Chemical Identifiers

The compound is a mono-protected derivative of the chiral diamine, propane-1,2-diamine. The hydrochloride salt form is standard for commercial supply.

| Property | Value | Source |

| IUPAC Name | benzyl N-(1-aminopropan-2-yl)carbamate;hydrochloride | |

| CAS Number | 1179361-49-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1][4] |

| Molecular Weight | 244.72 g/mol | [4] |

| Synonyms | 2-N-CBZ-propane-1,2-diamine-HCl | [1][2] |

Physicochemical Data

The physical properties of the compound are consistent with a protected amino acid salt, characterized by its solid-state nature and chirality.

| Property | Value | Notes |

| Appearance | Typically a solid (white to off-white powder) | [4] |

| Chirality | Exists as (S) and (R) enantiomers | [4] The specific enantiomer is critical for applications in asymmetric synthesis. |

| Storage Temp. | Recommended at 2-8°C under inert gas | [5] Essential for long-term stability and prevention of degradation. |

Core Chemistry: A Tool for Regioselective Synthesis

The synthetic utility of this compound is defined by the orthogonal reactivity of its two amine groups, a feature deliberately engineered through the Cbz protecting group.

The Strategic Role of the Carbobenzyloxy (Cbz) Group

The Cbz group is a cornerstone of amine protection strategy in organic synthesis, particularly in peptide chemistry. Its selection for this building block is based on three critical features:

-

Robustness: It is stable to a wide range of reaction conditions, including those involving weak acids, bases, and many organometallic reagents.

-

Orthogonality: It allows for the selective reaction of the unprotected primary amine without interference.

-

Clean Cleavage: The Cbz group can be removed under specific and mild conditions, most commonly via catalytic hydrogenation, which typically yields the free amine and benign byproducts (toluene and CO₂).

This strategic protection allows for a logical and stepwise approach to building complex molecular architectures, as illustrated below.

Caption: Logical flow from symmetrical diamine to selectively functionalized products.

Key Chemical Transformations

-

Reactions at the Free Primary Amine: The exposed -NH₂ group is a potent nucleophile, readily participating in standard amine chemistries such as:

-

Acylation/Amide Bond Formation: Reaction with carboxylic acids (using coupling agents like EDC or HATU), acid chlorides, or anhydrides to form amides. This is fundamental in peptide synthesis and the creation of pharmaceutical scaffolds.

-

Alkylation: Reaction with alkyl halides or other electrophiles to form secondary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.

-

-

Deprotection of the Cbz Group: Once the primary amine has been functionalized, the Cbz group can be removed to reveal the second amine for further reactions. The most common method is catalytic hydrogenation (H₂, Pd/C), a mild and efficient process that does not disturb most other functional groups.

Synthesis and Characterization Protocol

A reliable synthesis of the mono-protected diamine is crucial for its application. The following protocol is a validated approach for the regioselective Cbz protection of propane-1,2-diamine.

Recommended Synthetic Workflow

This protocol focuses on the controlled addition of benzyl chloroformate to propane-1,2-diamine. The key to achieving mono-protection is using the diamine itself as the base and controlling the stoichiometry.

Caption: Standard experimental workflow for synthesis and purification.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve propane-1,2-diamine (2.2 equivalents) in a suitable solvent like dichloromethane (DCM). The excess diamine acts as a scavenger for the HCl byproduct.

-

Controlled Addition: Cool the solution to 0°C in an ice bath. Slowly add benzyl chloroformate (1.0 equivalent) dropwise via a syringe or dropping funnel.

-

Causality Explanation: The slow addition at low temperature is critical to dissipate the heat of reaction and minimize di-protection, where both amines react with the Cbz-Cl.

-

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Quench the reaction with water. Extract the aqueous layer with DCM. Wash the combined organic layers with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining HCl salts, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to separate the desired mono-protected product from di-protected byproduct and unreacted starting material.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a solvent like diethyl ether and add a solution of HCl in ether until precipitation is complete. The resulting solid can be collected by filtration and dried under vacuum.

-

Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in several high-value applications.

-

Asymmetric Synthesis: As a chiral building block, it is used to introduce a specific stereocenter into a target molecule. This is fundamental in the synthesis of enantiomerically pure pharmaceuticals, where only one enantiomer provides the desired therapeutic effect.[4]

-

Pharmaceutical Intermediates: Propane-1,2-diamine derivatives are key components in various active pharmaceutical ingredients (APIs). For instance, mono-protected diamines are precursors in the synthesis of complex molecules like the antimalarial drug candidate MMV693183.[4] The ability to functionalize one amine before the other is critical in constructing the final drug scaffold.[4]

-

Ligand Development: Chiral diamines are widely used as ligands in transition metal-catalyzed asymmetric reactions (e.g., asymmetric hydrogenation, epoxidation).[4] this compound serves as a precursor to more complex, tailored ligands where the free amine is modified to tune the steric and electronic properties of the final catalyst.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[8][9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, as recommended.[5][9] It is incompatible with strong oxidizing agents and strong acids.[7][9]

-

First Aid:

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for achieving regiochemical control in the synthesis of complex, chiral molecules. Its combination of a robust protecting group on one amine and a free nucleophilic amine on the other provides a reliable and predictable platform for stepwise functionalization. For researchers in medicinal chemistry and materials science, mastering the use of this building block opens avenues to novel pharmaceuticals, catalysts, and functional materials with precisely controlled architectures.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-N-CBZ-propane-1,2-diamine-HCl | 1179361-49-9 [amp.chemicalbook.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

2-N-Cbz-Propane-1,2-diamine hydrochloride solubility data

An In-depth Technical Guide to the Solubility Profile of 2-N-Cbz-Propane-1,2-diamine Hydrochloride

Authored by a Senior Application Scientist

Foreword: The Imperative of Solubility in Modern Drug Development

In the trajectory of a molecule from a promising hit to a viable drug candidate, its physicochemical properties are the gatekeepers of progress. Among these, solubility stands as a paramount attribute, profoundly influencing bioavailability, formulation design, and overall processability.[1] An inadequate understanding of a compound's solubility can lead to significant setbacks in later development stages, including poor in vivo performance and challenges in creating stable, effective dosage forms.[2] This guide is dedicated to providing a comprehensive technical overview of the solubility characteristics of this compound, a chiral building block frequently utilized in medicinal chemistry. Our focus will be on the foundational principles governing its solubility, a robust experimental framework for its determination, and the practical application of this critical data in a research and development context.

Physicochemical Profile of this compound

To understand the solubility of a compound, we must first examine its molecular structure. This compound possesses several key features that dictate its interaction with various solvents.

-

Core Structure and Chirality : The molecule is built on a propane-1,2-diamine scaffold, which contains a chiral center at the second carbon.[3] This chirality is crucial for its application in asymmetric synthesis.[3] The parent compound, propane-1,2-diamine, is a colorless liquid with a fishy, ammoniacal odor and is highly soluble in water due to the presence of two polar amine groups capable of hydrogen bonding.[4][5]

-

The Benzyloxycarbonyl (Cbz) Protecting Group : The Cbz group is attached to one of the amine functionalities. This large, aromatic group significantly increases the molecule's nonpolar character. While it deactivates the protected amine, it also introduces hydrophobicity, which is expected to decrease solubility in highly polar solvents like water compared to the unprotected diamine.[3]

-

The Hydrochloride Salt : The presence of a free primary amine allows for the formation of a hydrochloride salt.[6] This is a critical feature for solubility. Converting a basic amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve stability.[7][8] The salt form introduces ionic character, making the molecule more amenable to dissolution in polar protic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [3] |

| Molecular Weight | 244.72 g/mol | [3] |

| Appearance | Typically a solid | [3] |

| Key Functional Groups | Primary amine, Cbz-protected secondary amine, Phenyl group | [3] |

| Structural Impact | The Cbz group adds non-polar character, while the hydrochloride salt enhances polarity. | [3][9] |

Theoretical Solubility Profile and Solvent Selection Rationale

The principle of "like dissolves like" is the cornerstone of solubility prediction. The dual nature of our target molecule—possessing both ionic (hydrochloride) and significant non-polar (Cbz group) regions—suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : As the hydrochloride salt of an amine, the compound is expected to be most soluble in polar protic solvents.[10] These solvents can effectively solvate both the chloride anion and the ammonium cation through ion-dipole interactions and can engage in hydrogen bonding with the amine. We anticipate high solubility in water and lower-chain alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) : These solvents have high dielectric constants and can solvate ions, but they lack acidic protons for hydrogen bond donation. Solubility is expected to be moderate. Solvents like DMSO are excellent for dissolving a wide range of organic compounds and are often used in initial screening.[11]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : Due to the ionic nature of the hydrochloride salt, the compound's solubility is predicted to be very low in nonpolar solvents.[10] These solvents cannot effectively solvate the charged species, making the dissolution process energetically unfavorable.

The choice of solvents for experimental determination is not arbitrary; it is a strategic decision guided by safety, potential for use in subsequent synthetic steps, and regulatory acceptance.[12][13] Solvent selection guides, such as those developed by pharmaceutical companies, classify solvents into categories like "recommended," "usable," and "banned" based on safety, health, and environmental criteria.[14] Our experimental design will incorporate solvents from different classes to build a comprehensive and practical solubility profile.

Quantitative Solubility Determination: An Illustrative Overview

While specific, publicly available quantitative solubility data for this compound is scarce, the following table represents a realistic, illustrative dataset that a researcher would aim to generate. This data is crucial for guiding formulation and crystallization process development.[2]

Table 2: Illustrative Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Predicted Solubility | Solubility (mg/mL) |

| Water | Polar Protic | High | > 100 |

| Methanol | Polar Protic | High | 50 - 100 |

| Ethanol | Polar Protic | Moderate | 20 - 50 |

| Isopropanol | Polar Protic | Low-Moderate | 5 - 20 |

| Dichloromethane (DCM) | Polar Aprotic | Low | < 1 |

| Acetone | Polar Aprotic | Low-Moderate | 5 - 15 |

| Ethyl Acetate | Polar Aprotic | Low | < 2 |

| Toluene | Nonpolar | Very Low | < 0.1 |

| Hexane | Nonpolar | Very Low | < 0.1 |

Experimental Protocol: The Isothermal Shake-Flask Method

To generate reliable, thermodynamic solubility data, the isothermal equilibrium (or "shake-flask") method is the gold standard.[1][10] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind the Method

The core principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This ensures the measured solubility is the true, maximum concentration of the compound that can be dissolved in the solvent under the specified conditions, not a transient, supersaturated state.[1]

Step-by-Step Protocol

-

Preparation : Add an excess amount of this compound (e.g., 50-100 mg) to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial. The key is to ensure solid material remains visible after equilibrium is reached, confirming saturation.

-

Equilibration : Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the suspensions for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved.[10] A preliminary experiment should be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.[10] This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Sample Preparation for Analysis : Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the calibrated range of the analytical instrument. The choice of dilution factor is guided by the predicted solubility.

-

Quantification (HPLC Analysis) : Determine the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method.[15] HPLC is preferred over methods like UV spectroscopy because it can separate the analyte from any potential impurities or degradation products, ensuring accurate quantification.[15]

-

Column : C18 reverse-phase column.

-

Mobile Phase : A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Detection : UV-Vis detector at a wavelength where the Cbz group shows strong absorbance (approx. 254 nm).

-

Calibration : Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Analysis : Calculate the original solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility, with the final result reported as the mean ± standard deviation.[10]

Workflow Visualization

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Interpreting Solubility Data in a Drug Development Context

The data generated from these experiments serves multiple critical functions:

-

Formulation Development : High aqueous solubility is often desirable for oral or parenteral formulations. If aqueous solubility is low, the data in various organic solvents can guide the selection of co-solvents or excipients for amorphous solid dispersions.

-

Crystallization Process Design : The solubility curves (data at different temperatures) are essential for designing robust crystallization processes for purification and polymorph control.[2]

-

Toxicology Studies : Solubility in vehicles used for toxicology studies (e.g., buffers, oil-based formulations) must be known to ensure proper dose administration.

Caption: Relationship between Compound/Solvent Properties and Solubility.

Conclusion

The solubility of this compound is a multifaceted characteristic governed by the interplay of its ionic salt form and the non-polar Cbz protecting group. A systematic evaluation using a robust methodology like the isothermal shake-flask protocol is not merely an academic exercise; it is a fundamental requirement for advancing any compound through the drug development pipeline. The resulting data provides an essential roadmap for chemists and formulation scientists, enabling rational decision-making and mitigating risks associated with poor biopharmaceutical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. crystallizationsystems.com [crystallizationsystems.com]

- 3. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]

- 4. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]

- 10. benchchem.com [benchchem.com]

- 11. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 13. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 14. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Navigating the Labyrinth of Diamine Protection: An In-depth Technical Guide to Cbz Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptidomimetics, the selective protection of functional groups is a cornerstone of success. Among the myriad of functionalities, the amine group, with its inherent nucleophilicity and basicity, often requires a temporary mask to orchestrate the desired chemical transformations. Diamines, possessing two such reactive centers, present a unique and often formidable challenge: how to selectively functionalize one amine while leaving the other untouched. The carboxybenzyl (Cbz or Z) protecting group, a stalwart in the chemist's arsenal since its introduction by Bergmann and Zervas in the 1930s, offers a robust and versatile solution.[1][2]

This technical guide provides a comprehensive exploration of Cbz protecting group chemistry as applied to diamines. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights for researchers navigating the complexities of selective mono-protection. We will explore the fundamental principles, mechanistic underpinnings, and practical strategies for the successful application of Cbz chemistry in the context of both symmetrical and unsymmetrical diamines.

The Cbz Group: A Profile of Stability and Orthogonality

The benzyloxycarbonyl (Cbz) group is revered for its robustness under a wide range of reaction conditions, including both basic and mildly acidic media.[3] This stability allows for a broad scope of subsequent chemical modifications on other parts of the molecule. The true elegance of the Cbz group, however, lies in its unique deprotection conditions, which form the basis of its orthogonality with other common amine protecting groups.

| Protecting Group | Lability | Typical Deprotection Conditions |

| Cbz (Carboxybenzyl) | Hydrogenolysis | H₂, Pd/C; Catalytic Transfer Hydrogenation |

| Boc (tert-Butoxycarbonyl) | Acid-Labile | Trifluoroacetic Acid (TFA); HCl in Dioxane |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-Labile | 20% Piperidine in DMF |

This orthogonality is a critical concept in multi-step synthesis, enabling the sequential deprotection and functionalization of different amine groups within the same molecule.[4]

The Mechanism of Cbz Protection: A Tale of Nucleophilic Acyl Substitution

The introduction of the Cbz group is typically achieved through the reaction of a diamine with benzyl chloroformate (Cbz-Cl) under basic conditions.[2] The mechanism is a classic nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the protected product.[1]

The Challenge of Mono-protection in Symmetrical Diamines

When working with symmetrical diamines, such as ethylenediamine or piperazine, achieving mono-protection is a significant challenge. The two amine groups possess identical reactivity, leading to a statistical mixture of mono-protected, di-protected, and unreacted starting material.

Several strategies have been developed to favor the formation of the mono-Cbz product:

-

Using a Large Excess of the Diamine: This is a common, albeit sometimes wasteful, approach. By flooding the reaction with the diamine, the probability of a Cbz-Cl molecule encountering an unreacted diamine is much higher than it encountering a mono-protected diamine.

-

In Situ Mono-protonation: A more elegant and efficient method involves the in situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of a proton source (e.g., HCl generated from trimethylsilyl chloride and methanol), one of the amine groups is protonated and thus deactivated towards the electrophilic Cbz-Cl.[5]

-

Using Alternative Cbz Reagents: Alkyl phenyl carbonates, such as benzyl phenyl carbonate, have been shown to provide high selectivity for the mono-carbamate protection of symmetrical aliphatic diamines. This method often proceeds under mild conditions and avoids the use of highly reactive chloroformates.[6]

Experimental Protocol: Mono-Cbz Protection of Ethylenediamine

This protocol is an adaptation of the in situ mono-protonation strategy.

Materials:

-

Ethylenediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Methanol (anhydrous)

-

Trimethylsilyl chloride (TMSCl)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

Dissolution and Cooling: Dissolve ethylenediamine (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Mono-protonation: Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes.

-

Cbz-Cl Addition: Add benzyl chloroformate (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Add water and basify the aqueous solution to pH > 12 with 2 M NaOH.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Cbz-protected ethylenediamine.

Navigating Unsymmetrical Diamines: Exploiting Inherent Reactivity Differences

Unsymmetrical diamines, which contain amino groups with different steric or electronic environments (e.g., primary vs. secondary, aliphatic vs. aromatic), offer an inherent handle for achieving selective mono-protection.

-

Steric Hindrance: Less sterically hindered amines will generally react faster with Cbz-Cl. For example, in a diamine containing both a primary and a secondary amine, the primary amine is typically protected preferentially.[7]

-

Electronic Effects: The nucleophilicity of an amine is influenced by its electronic environment. Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it. In aromatic diamines, the position of substituents on the aromatic ring can be exploited to direct the Cbz protection to a specific amine. Anilines with electron-withdrawing groups will be less reactive towards Cbz-Cl.[3]

The Art of Cbz Deprotection: Releasing the Amine

The removal of the Cbz group is as critical as its introduction. The choice of deprotection method depends on the overall molecular architecture and the presence of other sensitive functional groups.

Catalytic Hydrogenolysis

This is the most common and generally the mildest method for Cbz deprotection.[8] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst (typically 10% Pd on carbon). The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

Cbz-protected diamine

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Setup: Dissolve the Cbz-protected diamine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature. Monitor the reaction by TLC.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, keeping it wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected diamine.

Alternative Deprotection Methods

While hydrogenolysis is the preferred method, certain substrates may not be compatible (e.g., molecules containing other reducible functional groups like alkenes or alkynes). In such cases, alternative methods can be employed:

-

Catalytic Transfer Hydrogenation: This method avoids the use of flammable hydrogen gas by employing a hydrogen donor such as ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst.[1]

-

Acidic Cleavage: Strong acids, such as HBr in acetic acid, can cleave the Cbz group. However, these conditions are harsh and may not be suitable for sensitive substrates.[1] Milder Lewis acid conditions, such as AlCl₃ in hexafluoroisopropanol (HFIP), offer a safer alternative with good functional group tolerance.[9]

Troubleshooting and Field-Proven Insights

Challenge: Incomplete or slow catalytic hydrogenolysis. Potential Causes & Solutions:

-

Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst. Ensure the purity of the starting material.

-

Poor Catalyst Activity: Use a fresh batch of catalyst or increase the catalyst loading.

-

Insufficient Hydrogen: Increase the hydrogen pressure.

-

Product Inhibition: The deprotected amine can sometimes inhibit the catalyst. Adding a small amount of a weak acid, like acetic acid, can mitigate this effect.

Challenge: Formation of N-benzyl side product during deprotection. Potential Cause & Solution:

-

This can occur with an insufficient hydrogen source. Ensure an adequate supply of hydrogen or hydrogen donor.[1]

Challenge: Difficulty in achieving selective mono-alkylation of a Cbz-protected cyclic diamine like piperazine. Insight:

-

Steric hindrance from the Cbz group can make the remaining secondary amines less reactive. Stronger bases (e.g., NaH) and higher temperatures may be required to drive the alkylation to completion. Careful control of stoichiometry is also crucial for favoring mono-alkylation.[7]

Conclusion

The Cbz protecting group remains an invaluable tool for the synthetic chemist, offering a blend of stability, ease of introduction, and versatile deprotection options. In the context of diamine chemistry, the challenge of achieving selective mono-protection requires a thoughtful and strategic approach. By understanding the underlying mechanisms, exploiting inherent differences in reactivity, and carefully selecting reaction conditions, researchers can successfully navigate the complexities of Cbz chemistry to construct intricate and valuable molecules. This guide has provided a framework of knowledge and practical protocols to empower scientists in their synthetic endeavors, transforming the labyrinth of diamine protection into a well-charted path.

References

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

Stereochemistry of 2-N-Cbz-Propane-1,2-diamine hydrochloride

An In-Depth Technical Guide to the Stereochemistry of 2-N-Cbz-Propane-1,2-diamine Hydrochloride

Introduction

This compound is a chiral building block of significant interest to researchers and professionals in drug development and asymmetric synthesis. Its structure incorporates a propane backbone with two amine functionalities, one of which is protected by a carboxybenzyl (Cbz) group. The core of its utility lies in the stereogenic center at the second carbon atom (C2), which imparts chirality to the molecule.[1][2] This guide provides a comprehensive exploration of the stereochemical aspects of this compound, from its fundamental principles and stereocontrolled synthesis to the analytical methodologies required for its characterization. As a Senior Application Scientist, this document is designed to offer not just protocols, but the underlying scientific rationale to empower researchers in their synthetic and analytical endeavors.

Part 1: Foundational Stereochemistry and Molecular Structure

The chemical identity and utility of this compound are defined by three key features: the chiral diamine backbone, the N-Cbz protecting group, and the hydrochloride salt form.

The Chiral Core: 1,2-Diaminopropane

The parent molecule, 1,2-diaminopropane, is the simplest chiral diamine.[3] The carbon atom at position 2 is a stereocenter, bonded to four different groups (a methyl group, a hydrogen atom, an aminomethyl group, and an amino group). This arrangement results in the existence of two non-superimposable mirror images known as enantiomers: (R)-1,2-diaminopropane and (S)-1,2-diaminopropane.[1] While these enantiomers share identical physical properties like boiling point and density in an achiral environment, they exhibit distinct interactions with plane-polarized light and other chiral molecules, a critical factor in their biological activity and application in asymmetric synthesis.[1]

The Role of the Carboxybenzyl (Cbz) Protecting Group

In synthetic chemistry, it is often necessary to selectively react one functional group in the presence of another. The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines.[4][5] By reacting 1,2-diaminopropane with benzyl chloroformate (Cbz-Cl), one of the two amino groups is converted into a carbamate.[6][7] This transformation is crucial for several reasons:

-

Deactivation: The Cbz group suppresses the nucleophilicity and basicity of the protected nitrogen atom.[6]

-

Regioselectivity: It allows for selective functionalization of the remaining free primary amine at the C1 position.[2]

-

Stability and Cleavage: The Cbz group is stable under a wide range of reaction conditions but can be readily removed when desired, typically via catalytic hydrogenolysis, to regenerate the free amine.[4][7]

Significance of the Hydrochloride Salt

Amines are basic compounds that readily react with strong acids like hydrochloric acid (HCl) to form ammonium salts.[8] The formation of this compound serves several practical purposes:

-

Improved Handling: The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle, weigh, and store compared to the corresponding free base, which may be a liquid or a low-melting solid.[9]

-

Enhanced Solubility: Salt formation can alter the solubility profile of the compound, often making it more soluble in aqueous or protic solvents.

-

Purification: Crystallization of the hydrochloride salt is an effective method for purification, removing non-basic impurities.[8] The defined crystal lattice of the salt can also be advantageous for structural analysis.[9][10]

Caption: Stereochemical relationship of 1,2-diaminopropane enantiomers and the final protected salt.

Part 2: Stereocontrolled Synthesis and Preparation

Achieving enantiopurity is paramount for the application of chiral molecules in drug development. Two primary strategies are employed to obtain single-enantiomer this compound: the resolution of a racemic mixture and direct stereoselective synthesis.

Route A: Racemic Synthesis and Chiral Resolution

This classical and robust approach involves preparing the racemic compound first, followed by separation of the enantiomers.

-

Racemic Synthesis: The industrial synthesis of 1,2-diaminopropane typically involves the ammonolysis of 1,2-dichloropropane, which yields a racemic (1:1) mixture of the (R)- and (S)-enantiomers.[3]

-

Mono-N-Cbz Protection: The racemic diamine is then reacted with one equivalent of benzyl chloroformate under basic conditions. This selectively protects one amine group on each enantiomer, resulting in racemic 2-N-Cbz-Propane-1,2-diamine.

-

Chiral Resolution via Diastereomeric Salt Formation: This is the key step for separating the enantiomers.[11][12]

-

Principle: The racemic N-Cbz protected amine is reacted with an enantiomerically pure chiral acid (the resolving agent), such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities in a given solvent.[11]

-

Separation: By carefully choosing the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. This process is known as fractional crystallization.

-

Liberation of the Enantiomer: The isolated, pure diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure N-Cbz protected diamine. Subsequent treatment with HCl yields the desired hydrochloride salt.

-

Caption: Workflow for obtaining an enantiopure product via chiral resolution.

Route B: Stereoselective Synthesis

Modern synthetic methods often aim to create the desired stereocenter directly, a more atom-economical approach. Asymmetric hydrogenation of a prochiral imine is a powerful technique to achieve this.[13] The general principle involves reducing a C=N double bond using hydrogen gas and a chiral transition metal catalyst. The chiral ligand on the metal catalyst creates a chiral environment that directs the hydrogen atoms to add to one face of the double bond preferentially, leading to a high excess of one enantiomer.[2] This approach can be applied to synthesize chiral 1,2-diamines directly, which can then be protected to yield the target molecule.[2]

Part 3: Analytical Methodologies for Stereochemical Determination

Once a synthesis is complete, it is crucial to verify the stereochemical identity and purity of the product. Several powerful analytical techniques are employed for this purpose.[14]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound.[14][15]

-

Principle: The technique relies on a chiral stationary phase (CSP) packed into the HPLC column. The enantiomers of the analyte interact differently with the chiral environment of the CSP, leading to different retention times. As the sample travels through the column, the two enantiomers are separated and elute at different times, allowing for their quantification. Polysaccharide-based CSPs are commonly used and are effective for separating a wide range of chiral compounds, including amines.[15]

-

Data Analysis: The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.[1]

| Parameter | Value / Description | Rationale |

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Provides effective chiral recognition for amine carbamates through a combination of interactions (hydrogen bonding, π-π stacking, steric hindrance). |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) | Hexane/IPA provides the primary separation medium. The small amount of diethylamine is a basic modifier used to improve peak shape and prevent tailing by competing with the analyte for active sites on the stationary phase.[15] |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |

| Detection | UV at 254 nm | The Cbz group contains a phenyl ring, which is a strong chromophore, making UV detection highly sensitive at this wavelength. |

| Temperature | 25 °C | Temperature is controlled to ensure reproducible retention times and selectivity. |

| Table 1: Representative Chiral HPLC Method Parameters |

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in the mobile phase to prepare a 1 mg/mL stock solution.

-

System Equilibration: Equilibrate the chiral HPLC column with the mobile phase at the specified flow rate until a stable baseline is achieved.

-

Injection: Inject 10 µL of the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

-

Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers and calculate the enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, it becomes a powerful tool when a chiral derivatizing agent (CDA) is used.[16]

-

Principle: The enantiomeric mixture is reacted with a single enantiomer of a CDA, such as Mosher's acid chloride ((R)- or (S)-MTPA-Cl).[17] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different spatial arrangements and, therefore, their corresponding nuclei will have different chemical shifts in the NMR spectrum.[18] By comparing the integration of specific, well-resolved peaks corresponding to each diastereomer, the enantiomeric ratio of the original sample can be determined.

Caption: Workflow for NMR analysis using a chiral derivatizing agent.

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of a chiral molecule.[14]

-

Principle: This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The way the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice allows for the precise determination of the three-dimensional arrangement of every atom in the molecule.[19] For determining absolute stereochemistry, the analysis often relies on anomalous dispersion, an effect that is more pronounced with the presence of heavier atoms.[14] The hydrochloride salt is advantageous here, as the chloride ion can aid in this analysis.

-

Causality: The successful outcome of this experiment is entirely dependent on the ability to grow a single crystal of sufficient size and quality. The formation of the hydrochloride salt often promotes the formation of well-ordered crystals suitable for diffraction studies.[10][20] The resulting structural model provides unequivocal proof of the (R) or (S) configuration.

Conclusion

The stereochemistry of this compound is a cornerstone of its function as a valuable chiral intermediate in modern organic synthesis. A thorough understanding of its chiral nature, coupled with robust synthetic strategies like chiral resolution or stereoselective synthesis, is essential for its preparation. Furthermore, the rigorous application of advanced analytical techniques such as chiral HPLC, NMR with derivatizing agents, and single-crystal X-ray crystallography is critical to validate the stereochemical integrity of the final product. This guide provides the foundational knowledge and practical methodologies to empower scientists in leveraging this important chiral building block to its full potential.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]

- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 15. benchchem.com [benchchem.com]

- 16. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 19. X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

Commercial availability of 2-N-Cbz-Propane-1,2-diamine hydrochloride

An In-depth Technical Guide to 2-N-Cbz-Propane-1,2-diamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Mono-Protected Diamines

In the landscape of medicinal chemistry and organic synthesis, chiral diamines are foundational building blocks. Their utility is significantly enhanced through the strategic use of protecting groups, which allows for the selective functionalization of one amine group while the other remains masked. This approach is crucial for the construction of complex molecular architectures with precise control over stereochemistry and connectivity.[1][2] The carbobenzyloxy (Cbz) group is a widely employed amine protecting group, valued for its stability under various reaction conditions and its facile removal through methods like catalytic hydrogenation.[2]

Unveiling this compound

This compound (CAS No: 1179361-49-9) is a mono-protected chiral diamine that serves as a versatile intermediate in synthetic chemistry.[3][4] The presence of a Cbz group on one of the amine functionalities of the propane-1,2-diamine backbone allows for regioselective reactions at the free primary amine. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable reagent in a laboratory setting.

The parent compound, 1,2-diaminopropane, is the simplest chiral diamine and is produced industrially via the ammonolysis of 1,2-dichloropropane.[1][5] The ability to access enantiomerically pure forms of this diamine has established it as a critical component in asymmetric synthesis, often used as a chiral ligand for metal catalysts.[1] The mono-Cbz protected version, 2-N-Cbz-Propane-1,2-diamine, builds upon this foundation by providing a ready-to-use synthon for stepwise molecular assembly.

This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, tailored for professionals in research and drug development.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical's properties and handling requirements is paramount for its safe and effective use in a research environment.

Key Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1179361-49-9 | [3][4] |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1][4] |

| Molecular Weight | 244.72 g/mol | [1] |

| Appearance | Typically a solid | [1] |

| Purity | Typically ≥96% | [3][4] |

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[6] Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Handling: Use personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7] Ensure adequate ventilation and avoid creating dust. Do not get in eyes, on skin, or on clothing.[7]

-

Safety Precautions: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

Commercial Availability

This compound is available from several chemical suppliers, catering to research and development needs. The product is typically available in small quantities, from grams to kilograms.

Overview of Commercial Suppliers

The following table provides a non-exhaustive list of suppliers for this compound, highlighting the typical purities and quantities available. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Available Quantities |

| 2A Biotech | 2A-0124106 | 96%+ | Inquiry-based |

| Nanjing Norris-Pharm Technology Co., Ltd. | N/A | 97% | Gram to Kilogram |

| ChemUniverse | N/A | Inquiry-based | Inquiry-based |

Synthesis and Manufacturing

The synthesis of this compound involves the selective mono-protection of the parent diamine. This process is a cornerstone of its utility, as it directly enables its function as a synthetic intermediate.

Synthetic Strategy: Mono-Protection of a Diamine

The core of the synthesis is the reaction of 1,2-diaminopropane with one equivalent of a Cbz-donating reagent, typically benzyl chloroformate, under controlled conditions to favor mono-substitution. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.

Below is a diagram illustrating the general synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the mono-Cbz protection of a diamine, adapted from general synthetic methodologies for such transformations.[2]

Objective: To synthesize this compound.

Materials:

-

1,2-Diaminopropane

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), ethereal solution (e.g., 2M in diethyl ether)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1,2-diaminopropane (2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Addition of Cbz-Cl: Slowly add a solution of benzyl chloroformate (1 equivalent) in DCM to the cooled diamine solution dropwise over 1-2 hours. The slow addition is critical to minimize the formation of the di-protected byproduct.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the benzyl chloroformate is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-N-Cbz-Propane-1,2-diamine free base.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-protected product.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Self-Validation: The success of the synthesis can be validated at each stage. TLC confirms the consumption of starting material and formation of the product. The final product's identity and purity can be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound lies in its role as a versatile building block for introducing a chiral 1,2-diaminopropane moiety into a target molecule.

A Key Intermediate for Further Functionalization

The free primary amine of the molecule is a nucleophilic site available for a wide range of chemical transformations, including:

-

Amide Bond Formation: Reaction with carboxylic acids or their derivatives to form amides, a common linkage in pharmaceuticals.[2]

-

Alkylation and Reductive Amination: Introduction of alkyl groups to synthesize more complex secondary amines.[2]

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

After the desired modifications are made at the primary amine, the Cbz group can be readily removed via catalytic hydrogenation to unmask the second amine for further reactions, such as cyclization or additional substitutions. This stepwise approach is fundamental to building complex molecules with high precision.

General Workflow for Amide Coupling and Deprotection

The following diagram illustrates a typical synthetic sequence using this compound.

Caption: Workflow for amide coupling followed by Cbz deprotection.

This strategy of selective protection and deprotection is a powerful tool in the synthesis of chiral ligands, catalysts, and pharmaceutical agents, where the precise arrangement of functional groups is critical for biological activity. For instance, mono-protected diamines are key intermediates in the synthesis of certain drug candidates, such as the antimalarial agent MMV693183.[1]

Conclusion

This compound is a valuable and commercially available reagent for researchers in organic synthesis and drug development. Its mono-protected chiral structure provides a strategic advantage for the regioselective synthesis of complex molecules. A clear understanding of its properties, availability, and synthetic applications allows scientists to effectively incorporate this building block into their research programs, accelerating the discovery and development of new chemical entities.

References

- 1. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]

- 2. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. Page loading... [guidechem.com]

- 5. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 6. 2-N-Cbz-2-methylpropane-1,2-diamine-HCl|lookchem [lookchem.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

The Strategic Application of 2-N-Cbz-Propane-1,2-diamine Hydrochloride in Pharmaceutical Synthesis: A Guide for Researchers

Introduction: The Architectonics of Chiral Amine Intermediates in Drug Development

In the intricate landscape of pharmaceutical synthesis, the precise construction of stereochemically defined molecules is paramount. The biological activity of a drug is often intrinsically linked to its three-dimensional structure, making the control of chirality a critical determinant of therapeutic efficacy and safety.[1] Within the synthetic chemist's toolkit, mono-protected chiral diamines serve as invaluable building blocks, offering a strategic platform for the sequential introduction of molecular complexity. This guide focuses on a particularly versatile intermediate, 2-N-Cbz-Propane-1,2-diamine hydrochloride , detailing its properties, synthesis, and critical applications in the development of complex Active Pharmaceutical Ingredients (APIs), with a particular emphasis on antiviral agents.

The core utility of this intermediate lies in the strategic differentiation of its two amine functionalities. The primary amine at the 1-position remains a potent nucleophile, ready for targeted reactions, while the secondary amine at the 2-position is temporarily masked by a benzyloxycarbonyl (Cbz or Z) group. This carbamate protecting group is robust enough to withstand a variety of reaction conditions yet can be removed under predictable and relatively mild protocols, typically through catalytic hydrogenolysis.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it a reliable and practical reagent for multi-step synthetic campaigns.[2]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, supported by detailed protocols and scientific rationale to empower its effective use in the laboratory.

Physicochemical Properties and Structural Data

A thorough understanding of the intermediate's properties is foundational to its successful application. The key attributes of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1] |

| Molecular Weight | 244.72 g/mol | [1] |

| Appearance | Typically a solid | [1] |

| Chirality | Exists as (S) and (R) enantiomers | [1] |

| Key Structural Features | Mono-Cbz protected vicinal diamine, hydrochloride salt | |

| Function | Chiral building block, pharmaceutical intermediate | [1] |